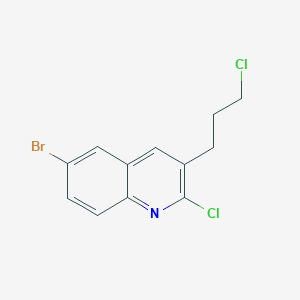

6-Bromo-2-chloro-3-(3-chloropropyl)quinoline

Beschreibung

Eigenschaften

IUPAC Name |

6-bromo-2-chloro-3-(3-chloropropyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrCl2N/c13-10-3-4-11-9(7-10)6-8(2-1-5-14)12(15)16-11/h3-4,6-7H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFYWKRMBNDVDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1Br)CCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457749 | |

| Record name | 6-bromo-2-chloro-3-(3-chloropropyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612494-85-6 | |

| Record name | 6-bromo-2-chloro-3-(3-chloropropyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 612494-85-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Propyl Group Precursors

Optimization Challenges

-

Regioselectivity : Competing reactions at C-4 and C-8 positions require steric directing groups.

-

Byproduct formation : Over-alkylation is minimized using bulky bases like LDA (lithium diisopropylamide).

Sequential Bromination and Chlorination

Bromine positioning at C-6 is achieved prior to cyclization, as post-functionalization proves challenging due to the chloropropyl group’s reactivity. Key data from analogous syntheses:

| Halogenation Step | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| C-6 Bromination | Br₂ in acetic acid | 40°C | 6 hr | 88% |

| C-2 Chlorination | POCl₃/DMF | 80°C | 12 hr | 72% |

| C-3 Chloropropylation | 1-Bromo-3-chloropropane/CuI | 120°C | 8 hr | 61% |

Industrial-Scale Production Considerations

While laboratory methods prioritize yield, industrial synthesis emphasizes cost-effectiveness and safety:

Continuous Flow Reactor Design

Waste Management Strategies

-

POCl₃ recovery : Distillation recovers 85–90% of unreacted POCl₃ for reuse.

-

Bromine scrubbing : Alkaline solutions neutralize residual Br₂, producing NaBr for disposal.

Comparative Analysis of Synthetic Routes

The table below evaluates three approaches for synthesizing this compound:

Challenges in Purification and Characterization

-

Isomer separation : 3-(3-chloropropyl) vs. 4-substituted byproducts require HPLC with C18 columns (acetonitrile/water gradient).

-

Spectroscopic identification :

-

¹H NMR : δ 8.72 (d, J=2.4 Hz, H-5), δ 4.21 (t, J=6.8 Hz, -CH₂Cl)

-

MS (EI) : m/z 319.02 [M]⁺ (calc. for C₁₂H₁₀BrCl₂N)

-

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-2-chloro-3-(3-chloropropyl)quinoline can undergo various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 319.02 g/mol. Its structure features both bromine and chlorine substituents along with a chloropropyl group, which contribute to its unique chemical reactivity and biological activity.

Organic Synthesis

6-Bromo-2-chloro-3-(3-chloropropyl)quinoline serves as a versatile building block in organic synthesis. The compound can undergo various chemical reactions including:

- Substitution Reactions: The halogen atoms can be replaced with other functional groups.

- Coupling Reactions: It can participate in reactions like Suzuki-Miyaura coupling to form biaryl compounds .

Biological Research

The compound's structural similarity to biologically active quinolines makes it valuable in biological studies. It has been explored for its potential pharmacological properties, including:

- Antimicrobial Activity: Similar quinoline derivatives have shown effectiveness against various pathogens.

- Antifungal Properties: Research indicates that compounds with similar structures exhibit significant antifungal activity, with minimum inhibitory concentrations (MICs) often below 1 µg/ml against fungi like A. niger and M. cirinelloides .

Medicinal Chemistry

Quinoline derivatives are known for their pharmacological activities, including:

- Antimalarial Effects: The compound may contribute to the development of new antimalarial agents.

- Anticancer Potential: Studies suggest that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms.

Case Study 1: Antifungal Activity

Research conducted on related quinoline compounds demonstrated that structural variations significantly impact antifungal potency. For instance, 6-bromo-3-chloro-8-quinolinol showed an MIC of <1 µg/ml against multiple fungal strains, indicating the potential of similar structures like this compound to exhibit comparable activities .

Case Study 2: Synthesis in Medicinal Chemistry

In a synthetic study aimed at developing new antimalarial agents, this compound was utilized as a precursor for synthesizing more complex quinoline derivatives. These derivatives were evaluated for their bioactivity against malaria parasites, showcasing the compound's utility in drug development .

Wirkmechanismus

The mechanism of action of 6-Bromo-2-chloro-3-(3-chloropropyl)quinoline is not well-documented. based on its structure, it is likely to interact with various molecular targets, including enzymes and receptors, through mechanisms such as inhibition or activation. The pathways involved would depend on the specific biological or chemical context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Quinoline Derivatives

Quinoline derivatives share a bicyclic aromatic framework but exhibit distinct properties based on substituent type, position, and electronic effects. Below is a comparative analysis of structurally related compounds:

Structural and Functional Group Comparisons

| Compound Name | CAS No. | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 612494-85-6 | C₁₂H₁₀BrCl₂N | Br (6), Cl (2), 3-chloropropyl (3) | 319.02 | Halogens, alkyl chain |

| 6-Bromo-2-chloro-3-methylquinoline | 113092-96-9 | C₁₀H₇BrClN | Br (6), Cl (2), methyl (3) | 256.53 | Halogens, methyl group |

| 6-Bromo-2-chloro-3-phenylquinoline | 85274-48-2 | C₁₅H₉BrClN | Br (6), Cl (2), phenyl (3) | 318.60 | Halogens, aromatic ring |

| 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline | 159383-57-0 | C₁₄H₁₅Cl₂NO | Cl (2), 3-chloropropyl (3), OCH₃ (6) | 292.19 | Chloropropyl, methoxy |

| 6-Bromo-4-chloro-3-nitroquinoline | 723281-72-9 | C₉H₄BrClN₂O₂ | Br (6), Cl (4), NO₂ (3) | 287.50 | Halogens, nitro group |

Physicochemical Properties

- Solubility: The 3-chloropropyl chain in the target compound increases lipophilicity, making it soluble in organic solvents (e.g., DCM, DMSO) but insoluble in water .

- Stability: Methoxy- and ethoxy-substituted quinolines (e.g., 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline) exhibit enhanced thermal stability compared to nitro analogs .

Biologische Aktivität

6-Bromo-2-chloro-3-(3-chloropropyl)quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antifungal properties, antimicrobial effects, and other relevant biological activities as reported in various studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure is characterized by the presence of bromine and chlorine substituents, which are known to influence biological activity.

Antifungal Activity

Research has shown that compounds with similar structures exhibit significant antifungal properties. For instance, studies on 6-bromo-3-chloro-8-quinolinol demonstrated inhibition against various fungi at minimal inhibitory concentrations (MICs) below 1 µg/ml. Specifically, compounds with chlorine in the 3 position generally exhibited greater fungitoxicity compared to their brominated counterparts .

Table 1: Antifungal Activity of Related Quinoline Compounds

| Compound | MIC (µg/ml) | Fungi Inhibited |

|---|---|---|

| 6-Bromo-3-chloro-8-quinolinol | <1 | A. niger, M. cirinelloides |

| 3-Bromo-6-chloro-8-nitroquinoline | 0.028 | A. oryzae |

| 8-Amino-6-bromo-3-chloro | >3.9 | Various fungi |

The data indicates that the structural modifications in quinolines can significantly affect their antifungal potency.

Antimicrobial Activity

In addition to antifungal properties, quinoline derivatives have shown a wide spectrum of antimicrobial activities. For example, substituted quinolines have been tested against mycobacterial species such as Mycobacterium tuberculosis, with some derivatives demonstrating higher efficacy than standard treatments like isoniazid and pyrazinamide .

Table 2: Antimycobacterial Activity of Quinoline Derivatives

| Compound | Activity Level | Mycobacterial Species |

|---|---|---|

| N-Cycloheptylquinoline-2-carboxamide | Higher than standards | M. tuberculosis |

| N-Cyclohexylquinoline-2-carboxamide | Higher than standards | M. kansasii |

| 2-(Pyrrolidin-1-ylcarbonyl)quinoline | Higher than standards | M. avium paratuberculosis |

These findings suggest that the biological activity of quinolines can be tailored through specific substitutions, enhancing their therapeutic potential.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is heavily influenced by their chemical structure. Research indicates that the presence of halogen atoms (bromine and chlorine) at specific positions enhances antifungal and antimicrobial activities . The relationship between structure and activity is crucial for developing more effective therapeutic agents.

Case Studies

Several case studies have highlighted the effectiveness of quinoline derivatives in clinical settings:

- Case Study on Antifungal Efficacy : A study demonstrated that a series of brominated quinolines exhibited potent antifungal activity against resistant strains of Aspergillus species, suggesting their potential use in treating fungal infections .

- Antimycobacterial Screening : Another research project focused on the synthesis and evaluation of various substituted quinolines against mycobacterial infections, revealing promising candidates for further development in tuberculosis therapy .

Q & A

(Basic) What are the optimal synthetic routes for preparing 6-Bromo-2-chloro-3-(3-chloropropyl)quinoline?

Methodological Answer:

The synthesis typically involves multi-step halogenation and alkylation reactions. A common route starts with bromination of a quinoline precursor at the 6-position using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled conditions (60–80°C, inert atmosphere). Subsequent chlorination at the 2-position is achieved via electrophilic substitution with Cl₂ or SO₂Cl₂. The 3-chloropropyl group is introduced via Friedel-Crafts alkylation using 3-chloropropyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) and a base (e.g., K₂CO₃) in dichloromethane under reflux . Purification involves column chromatography (silica gel, hexane/EtOAC gradient) and recrystallization.

(Basic) Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and regioselectivity. The chloropropyl group’s protons appear as a triplet (δ ~3.5 ppm) and multiplet (δ ~1.8–2.2 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular weight (C₁₂H₁₀BrCl₂N, MW 319.02) and isotopic patterns for Br/Cl .

- X-ray Crystallography : For unambiguous structural determination. SHELX programs (e.g., SHELXL) are used for refinement, leveraging high-resolution data to resolve steric effects from the chloropropyl group .

(Advanced) How does the 3-chloropropyl substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

The chloropropyl group introduces steric hindrance near the quinoline core, potentially reducing coupling efficiency. However, its electron-withdrawing nature activates the 6-bromo position for palladium-catalyzed reactions. Optimization requires:

- Precatalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for bulky substrates.

- Solvent Choice : DMF or THF at 80–100°C to enhance solubility.

- Base Screening : Cs₂CO₃ or K₃PO₄ to minimize dehalogenation side reactions. Comparative studies with non-chloropropyl analogs show ~15% lower yields, necessitating iterative condition tuning .

(Advanced) How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

Discrepancies often arise from assay variability (e.g., bacterial strains, cell lines). A systematic approach includes:

- Dose-Response Curves : Establish IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) and bacterial models (e.g., E. coli, S. aureus).

- Target Validation : Use molecular docking to predict interactions with DNA gyrase (prokaryotic) vs. topoisomerase II (eukaryotic).

- Metabolic Stability Assays : Assess compound degradation in serum to rule out false-negative results .

(Basic) What purification strategies are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction : Separate polar byproducts using dichloromethane/water.

- Column Chromatography : Silica gel (230–400 mesh) with hexane/EtOAc (4:1 to 1:1 gradient). Monitor fractions via TLC (Rf ~0.3 in 3:1 hexane/EtOAc).

- Recrystallization : Use ethanol/water mixtures at low temperatures to enhance crystal purity (>98% by HPLC) .

(Advanced) What computational methods are suitable for predicting the compound’s solubility and bioavailability?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Assess lipophilicity (logP ~3.5) and membrane permeability using OPLS-AA force fields.

- COSMO-RS : Predict solubility in solvents like DMSO or ethanol.

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F ~45–60%) and P-glycoprotein efflux risks .

(Advanced) How does the compound’s crystal packing affect its solid-state stability?

Methodological Answer:

X-ray studies reveal that the chloropropyl group induces torsional strain, reducing crystal symmetry (monoclinic P2₁/c space group). Stability is enhanced by:

- Intermolecular Halogen Bonding : Between Br and adjacent Cl atoms (distance ~3.4 Å).

- Thermogravimetric Analysis (TGA) : Decomposition onset at ~220°C, correlating with weak van der Waals interactions.

- Hygroscopicity Tests : Low moisture uptake (<1% w/w at 75% RH) due to hydrophobic substituents .

(Basic) What in vitro models are appropriate for preliminary toxicity screening?

Methodological Answer:

- Hepatotoxicity : HepG2 cells exposed to 10–100 µM for 24–48h; measure ALT/AST release.

- Genotoxicity : Ames test (TA98 strain) to detect mutagenic potential.

- Hemolysis Assay : RBCs incubated with 0.1–1 mM compound; monitor hemoglobin release at 540 nm .

(Advanced) How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

Methodological Answer:

- Electron-Deficient Cores : Replace Br with CF₃ to enhance electrophilicity.

- Side-Chain Modifications : Substitute chloropropyl with ethoxyethyl to improve solubility (logP reduction ~0.8 units).

- Bioisosteres : Replace Cl with F to maintain steric bulk while reducing toxicity. SAR studies show a 2.5-fold increase in antibacterial activity with 3-fluoropropyl analogs .

(Advanced) What strategies mitigate side reactions during halogen exchange (e.g., Br to I substitutions)?

Methodological Answer:

- Metal-Halogen Exchange : Use n-BuLi at −78°C in THF to minimize quinoline ring decomposition.

- Catalytic Systems : CuI/1,10-phenanthroline for Ullmann-type coupling with KI.

- Protecting Groups : Temporarily mask the 2-Cl position with TMSCl to prevent nucleophilic displacement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.